molecular formula C9H10N4O B3302194 N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 915921-76-5

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B3302194
CAS No.: 915921-76-5
M. Wt: 190.2 g/mol
InChI Key: RZCOOSAGMYPSOK-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield the oxadiazole ring. Subsequent functionalization with pyridine derivatives can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine
  • N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine

Uniqueness

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-Methyl-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine, also known by its CAS number 915921-76-5, is a chemical compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C9_9H10_{10}N4_4O
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 915921-76-5

This compound acts primarily through modulation of various neurotransmitter systems. It has been shown to interact with receptors involved in neurological pathways, particularly those related to the modulation of glutamate signaling. This interaction suggests a potential role in treating conditions like anxiety and depression by acting as a negative allosteric modulator of mGluR5 receptors .

Neuropharmacological Effects

Studies have highlighted the compound’s neuropharmacological potential. The modulation of glutamate receptors may contribute to neuroprotective effects in models of neurodegeneration. For example, compounds with similar structures have been investigated for their ability to mitigate symptoms in Parkinsonian models by reducing l-DOPA-induced dyskinesia .

Case Study 1: Neuroprotective Effects

In a preclinical study involving nonhuman primates treated with N-Methyl derivatives, significant reductions in dyskinesia were observed. The study emphasized the importance of structural modifications in enhancing the pharmacokinetic profile of oxadiazole derivatives .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related oxadiazole compounds revealed promising antibacterial activity. These tests involved various bacterial strains and highlighted the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant activity against S. aureus and E. coli
NeuropharmacologicalModulation of mGluR5 receptors; potential for anxiety treatment
Preclinical EfficacyReduced dyskinesia in Parkinsonian models

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCOOSAGMYPSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205865
Record name N-Methyl-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-76-5
Record name N-Methyl-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(4-pyridinyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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